Tripropyl orthoformate

Description

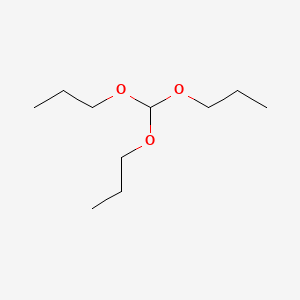

Structure

3D Structure

Properties

IUPAC Name |

1-(dipropoxymethoxy)propane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22O3/c1-4-7-11-10(12-8-5-2)13-9-6-3/h10H,4-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWNXXQFJBALKAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC(OCCC)OCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4044450 | |

| Record name | Tripropyl orthoformate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4044450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Propane, 1,1',1''-[methylidynetris(oxy)]tris- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

621-76-1 | |

| Record name | 1,1′,1′′-[Methylidynetris(oxy)]tris[propane] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=621-76-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tripropyl orthoformate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000621761 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propane, 1,1',1''-[methylidynetris(oxy)]tris- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tripropyl orthoformate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4044450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1',1''-[methylidynetris(oxy)]trispropane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.732 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIPROPYL ORTHOFORMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z8F0DF6AF9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

tripropyl orthoformate physical and chemical properties

An In-depth Technical Guide to Tripropyl Orthoformate: Properties, Reactivity, and Applications

Introduction

This compound, with the chemical formula C₁₀H₂₂O₃, is the tripropyl ester of orthoformic acid.[1][2][3] Structurally, it is characterized by a central carbon atom bonded to three propoxy groups (-OCH₂CH₂CH₃). This colorless liquid is a versatile reagent and intermediate in organic synthesis, valued for its role in forming carbon-carbon bonds, its function as a dehydrating agent, and its utility in the synthesis of complex molecules, including pharmaceuticals.[4][5] This guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its key reactions, and essential safety information for researchers and drug development professionals.

Physical and Chemical Identifiers

A clear identification of a chemical substance is paramount for both research and safety. This compound is uniquely identified by its CAS Registry Number, molecular formula, and various structural identifiers.

| Identifier | Value | Source(s) |

| CAS Number | 621-76-1 | [1][2][3][6][7] |

| Molecular Formula | C₁₀H₂₂O₃ | [1][2][3][6][7] |

| Molecular Weight | 190.29 g/mol | [1][2][3][6][7] |

| IUPAC Name | 1-(dipropoxymethoxy)propane | [7] |

| Synonyms | Tri-n-propyl orthoformate, Orthoformic acid tripropyl ester, Tripropoxymethane | [1][6][8] |

| InChI Key | RWNXXQFJBALKAX-UHFFFAOYSA-N | [1][2][3][6] |

| SMILES | CCCOC(OCCC)OCCC | [7][9] |

Quantitative Physical Properties

The physical properties of this compound are critical for its handling, purification, and use in various reaction setups.

| Property | Value | Source(s) |

| Appearance | Colorless liquid | [1][5] |

| Boiling Point | 106-108 °C at 40 mmHg | [1][8][9][10] |

| Density | 0.879 - 0.883 g/mL at 25 °C | [1][8][9][10] |

| Refractive Index (n²⁰/D) | 1.406 - 1.408 | [1][8][9][10] |

| Flash Point | 72 °C (161.6 °F) | [1][11] |

| Purity | ≥ 97% | [5][6][9] |

Chemical Reactivity and Synthetic Applications

This compound's reactivity is dominated by the electrophilic nature of its central carbon atom and its ability to act as a precursor to a dialkoxycarbenium ion. This reactivity underpins its most important synthetic applications.

Hydrolysis

Like other orthoesters, this compound is susceptible to hydrolysis under acidic conditions.[12] This reaction proceeds via protonation of an oxygen atom, followed by the elimination of propanol to form a dialkoxycarbenium ion. Subsequent attack by water and further hydrolysis ultimately yields propyl formate and two additional molecules of propanol. This sensitivity to acid necessitates the use of anhydrous conditions for most of its synthetic applications. Conversely, its stability in basic solutions allows for its use in reactions where acidic conditions are avoided.[13]

Caption: Acid-catalyzed hydrolysis of this compound.

Bodroux-Chichibabin Aldehyde Synthesis

A cornerstone application of this compound is the Bodroux-Chichibabin aldehyde synthesis, which extends a carbon chain by one carbon to form an aldehyde.[14][15][16] The reaction involves the nucleophilic attack of a Grignard reagent (R-MgX) on the orthoformate. The resulting acetal is then hydrolyzed under acidic conditions to yield the final aldehyde product. This method is a reliable route for the synthesis of both aliphatic and aromatic aldehydes.[15]

Sources

- 1. This compound, 98%, Thermo Scientific 25 mL | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 2. This compound [webbook.nist.gov]

- 3. This compound [webbook.nist.gov]

- 4. Page loading... [wap.guidechem.com]

- 5. nbinno.com [nbinno.com]

- 6. Tri-n-propyl orthoformate, 97% | Fisher Scientific [fishersci.ca]

- 7. This compound | C10H22O3 | CID 69311 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound Ten Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 9. 原甲酸三丙酯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 10. This compound | 621-76-1 [chemicalbook.com]

- 11. This compound 97 621-76-1 [sigmaaldrich.com]

- 12. Ortho ester - Wikipedia [en.wikipedia.org]

- 13. osti.gov [osti.gov]

- 14. Bodroux–Chichibabin aldehyde synthesis - Wikipedia [en.wikipedia.org]

- 15. ChemicalDesk.Com: Bodroux-Chichibabin aldehyde synthesis [allchemist.blogspot.com]

- 16. Bodroux-Chichibabin_aldehyde_synthesis [chemeurope.com]

A Comprehensive Technical Guide to the Synthesis of Tripropyl Orthoformate from Propanol and Chloroform

Abstract: This technical guide provides an in-depth exploration of the synthesis of tripropyl orthoformate, a versatile chemical intermediate and dehydrating agent. The primary focus is on the well-established method involving the reaction of chloroform with sodium propoxide, generated in situ from propanol and sodium metal. This document delineates the underlying reaction mechanism, provides a detailed, field-tested experimental protocol, discusses critical safety considerations, and outlines methods for purification and characterization. The content is designed for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this synthesis, emphasizing the causality behind experimental choices to ensure reproducibility and safety.

Introduction and Strategic Importance

This compound, CAS 621-76-1, is an orthoester of significant value in organic synthesis.[1][2] As a chemical intermediate, it serves as a building block in the production of various pharmaceuticals and specialized esters.[1][3] One of its most critical functions is acting as a powerful dehydrating agent or water scavenger in moisture-sensitive reactions, driving equilibria toward product formation by consuming water byproducts.[1] Its utility in both laboratory and industrial settings necessitates a robust and well-understood synthetic methodology.[1]

This guide focuses on its preparation from readily available precursors: 1-propanol and chloroform. The synthesis is a classic example of a nucleophilic substitution pathway analogous to the Williamson ether synthesis, providing a practical application of fundamental organic reaction principles.[4][5]

The Core Synthesis: Reaction Mechanism and Rationale

The synthesis of this compound from chloroform and propanol proceeds via the formation of a sodium propoxide intermediate, which then acts as a nucleophile.[4][5] The overall balanced equation is:

CHCl₃ + 3 CH₃CH₂CH₂OH + 3 Na → HC(OCH₂CH₂CH₃)₃ + 3 NaCl + ³/₂ H₂

The reaction is mechanistically a sequence of three successive bimolecular nucleophilic substitution (SN2) reactions.[6][7]

Step 1: In Situ Generation of the Nucleophile (Sodium Propoxide) Sodium metal reacts vigorously with 1-propanol to deprotonate the alcohol, forming the potent nucleophile, sodium propoxide, and liberating hydrogen gas.[8]

2 CH₃CH₂CH₂OH + 2 Na → 2 CH₃CH₂CH₂ONa + H₂

-

Expertise & Causality: Using sodium metal ensures the reaction medium remains anhydrous, which is critical as orthoformates are susceptible to hydrolysis.[9] The in situ generation of the alkoxide is preferable to using pre-made sodium propoxide, which can be hygroscopic. The reaction is highly exothermic and produces flammable hydrogen gas, necessitating careful control over the rate of sodium addition and an inert atmosphere.[10][11]

Step 2: Sequential SN2 Substitution on Chloroform The propoxide ion sequentially displaces the three chloride atoms on the chloroform molecule. Each step involves a backside attack on the carbon atom, inverting its configuration (though this is moot for a tetrahedral carbon with identical incoming groups) and displacing a chloride ion.[6][12][13]

-

CH₃CH₂CH₂O⁻ + CHCl₃ → CH₃CH₂CH₂OCHCl₂ + Cl⁻

-

CH₃CH₂CH₂O⁻ + CH₃CH₂CH₂OCHCl₂ → (CH₃CH₂CH₂O)₂CHCl + Cl⁻

-

CH₃CH₂CH₂O⁻ + (CH₃CH₂CH₂O)₂CHCl → (CH₃CH₂CH₂O)₃CH + Cl⁻

-

Trustworthiness: The success of this reaction hinges on using a sufficient excess of propanol to act as both a reagent and a solvent, ensuring the sodium is fully consumed and the reaction mixture remains fluid.[14] A stoichiometric excess of the alkoxide is required to drive the reaction to completion. Chloroform must be present from the start to react with the propoxide as it forms; this prevents the concentration of the strongly basic alkoxide from becoming too high, which could favor side reactions like elimination.[14]

Caption: Figure 1: Reaction Mechanism Overview

Detailed Experimental Protocol

This protocol is adapted from the trusted procedure for triethyl orthoformate published in Organic Syntheses, a self-validating system due to its history of reproducibility.[14] Modifications are made for the use of 1-propanol.

Reagent and Equipment Data

| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Boiling Point (°C) | CAS Number |

| 1-Propanol | 60.10 | 0.803 | 97 | 71-23-8 |

| Chloroform | 119.38 | 1.489 | 61.2 | 67-66-3 |

| Sodium | 22.99 | 0.968 | 97.8 | 7440-23-5 |

| Product | ||||

| This compound | 190.28 | 0.883 | 106-108 (40 mmHg) | 621-76-1 |

Data sourced from[15][16][17].

Step-by-Step Methodology

A. Apparatus Setup and Reagent Preparation:

-

Assemble a 3 L round-bottom flask equipped with a large, efficient reflux condenser (e.g., 80 cm). Ensure all glassware is thoroughly oven-dried to remove any traces of water.

-

Fit a drying tube containing calcium chloride or silica gel to the top of the condenser to protect the reaction from atmospheric moisture.

-

In the flask, place 1.8 L (approx. 24 moles) of absolute 1-propanol.

-

Add 298 g (200 mL, 2.5 moles) of chloroform to the propanol.[14]

-

Prepare 126 g (5.5 moles) of clean sodium metal. This is best done by cutting away the outer oxidized layer under mineral oil, then briefly washing the clean pieces in dry hexane or toluene before weighing. The sodium should be cut into small pieces (e.g., 1 cm cubes) that can be easily dropped through the condenser.

B. Reaction Execution:

-

Place the flask in a water or ice bath to manage the initial exothermic reaction.

-

Begin adding the prepared sodium pieces through the top of the condenser to the chloroform-propanol mixture over a period of approximately 2-3 hours.

-

Causality: The rate of addition must be carefully controlled to maintain a manageable rate of hydrogen evolution and to prevent the temperature from rising too rapidly.[14] If the reaction becomes too vigorous, slow the rate of addition and cool the flask more efficiently. Sufficient chloroform must be used to ensure the solution does not become strongly alkaline, which can promote side reactions.[14]

-

After all the sodium has been added and the vigorous reaction has subsided, remove the cooling bath.

-

Heat the mixture to a gentle reflux using a heating mantle for 2-3 hours to ensure the reaction goes to completion.

C. Workup and Purification:

-

Allow the reaction mixture to cool to room temperature. The mixture will contain the product, excess propanol, and precipitated sodium chloride.

-

Set up the apparatus for simple distillation. Distill off the excess propanol and any unreacted chloroform at atmospheric pressure. This large volume of recovered solvent can be saved for future runs.[14]

-

Once the bulk of the solvent is removed, allow the remaining liquid to cool. Decant the liquid from the solid sodium chloride into a flask suitable for vacuum distillation.

-

Assemble a fractional vacuum distillation apparatus. It is crucial to use a fractionating column (e.g., a Vigreux column) to achieve good separation.

-

Distill the liquid under reduced pressure. Collect the fraction boiling at 106-108 °C at approximately 40 mmHg .[15] This fraction is the purified this compound.

-

The expected yield is typically in the range of 45-55%, based on chloroform.

Caption: Figure 2: Experimental Workflow

Product Characterization

To confirm the identity and purity of the synthesized this compound, standard analytical techniques should be employed.

| Technique | Expected Result |

| ¹H NMR | δ (ppm) ~5.0-5.2 (s, 1H, CH), ~3.4-3.6 (t, 6H, O-CH₂), ~1.5-1.7 (sextet, 6H, CH₂), ~0.9 (t, 9H, CH₃).[18] |

| ¹³C NMR | Expected signals for O-CH-O, O-CH₂, -CH₂-, and -CH₃ carbons.[19] |

| IR Spectroscopy | Strong C-O stretching bands (~1050-1150 cm⁻¹), C-H stretching bands (~2850-3000 cm⁻¹). Absence of a broad O-H band (~3200-3600 cm⁻¹) indicates removal of propanol. |

| Mass Spectrometry | Molecular Ion (M⁺) at m/z = 190.28.[20] |

Critical Safety and Handling Considerations

This synthesis involves hazardous materials and requires strict adherence to safety protocols. A thorough risk assessment must be conducted before beginning.[14]

-

Sodium Metal: Sodium is extremely reactive with water, generating flammable hydrogen gas that can ignite.[11][21] It causes severe burns on contact with skin.

-

Handling: Always handle sodium under an inert liquid like mineral oil.[10] Use dry tools and glassware. The reaction must be performed in a well-ventilated fume hood away from any water sources.[10] A Class D fire extinguisher (for combustible metals) must be readily available.

-

Quenching: Any residual sodium must be quenched safely. This can be done by slowly adding a less reactive alcohol like isopropanol, followed by ethanol, and finally, very cautiously, water.

-

-

Chloroform: Chloroform is a suspected carcinogen and is toxic via inhalation, ingestion, and skin absorption.[22] It is incompatible with strong alkalis and chemically active metals like sodium.[22]

-

Hydrogen Gas: The reaction produces a large volume of flammable hydrogen gas. Ensure the fume hood has adequate airflow and there are no ignition sources nearby.

Alternative Synthetic Approaches

While the sodium metal method is classic, concerns over its safety have led to alternatives.

-

Using Sodium Hydroxide: Some procedures use sodium hydroxide instead of sodium metal to generate the alkoxide.[14][24] This method is often performed with a phase-transfer catalyst (PTC) like a quaternary ammonium salt to facilitate the reaction between the aqueous hydroxide phase and the organic phase.[25][26] This avoids the hazards of sodium metal but introduces water, which can lower yields through product hydrolysis.

-

Industrial Synthesis from Hydrogen Cyanide: On an industrial scale, orthoformates are often prepared from the reaction of hydrogen cyanide with the corresponding alcohol in the presence of an acid catalyst.[3][5][27] While efficient, this method involves the use of extremely toxic hydrogen cyanide and is not typically suitable for a standard laboratory setting.

Conclusion

The synthesis of this compound from 1-propanol and chloroform using sodium metal is a robust and well-documented procedure. By understanding the underlying SN2 mechanism, carefully controlling reaction conditions, and adhering to stringent safety protocols, researchers can reliably produce this valuable chemical. The detailed protocol and causal explanations provided in this guide serve as a comprehensive resource for the successful and safe execution of this synthesis, empowering scientists in their research and development endeavors.

References

-

Kaufmann, W. E., & Dreger, E. E. (1925). Ethyl orthoformate. Organic Syntheses, 5, 55. URL: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). This compound: Properties and Applications in Industrial Ester Synthesis. PharmaChem . URL: [Link]

-

Wikipedia. (n.d.). Triethyl orthoformate. Retrieved from Wikipedia. URL: [Link]

- Google Patents. (n.d.). CN109180441B - Synthetic method of triethyl orthoformate.

-

Chemistry Steps. (n.d.). Williamson Ether Synthesis. Retrieved from Chemistry Steps. URL: [Link]

-

Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from Wikipedia. URL: [Link]

- Google Patents. (n.d.). CN1034659C - One-step synthesis of ortho-formate.

-

BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from BYJU'S. URL: [Link]

- Google Patents. (n.d.). CN1068103A - One-step synthesis of ortho-formate.

- Google Patents. (n.d.). CN1276366A - Process for preparing orthoformate.

-

Wikipedia. (n.d.). Trimethyl orthoformate. Retrieved from Wikipedia. URL: [Link]

-

Stony Brook University. (2013). Standard Operating Procedure SODIUM. Environmental Health and Safety. URL: [Link]

- Google Patents. (n.d.). CN106946666A - The synthesis technique of trimethyl orthoformate.

-

University of California. (2012). Standard Operating Procedure: Sodium. UC Center for Laboratory Safety. URL: [Link]

-

Chem Help ASAP. (2019). Williamson ether synthesis. YouTube. URL: [Link]

-

J&K Scientific LLC. (2025). Williamson Ether Synthesis. Retrieved from J&K Scientific. URL: [Link]

- Google Patents. (n.d.). CN1106375A - Synthetic process of triethyl orthoformate.

-

Duke University. (n.d.). Chloroform Guidelines. Safety. URL: [Link]

-

NIST. (n.d.). This compound. NIST WebBook. URL: [Link]

-

Doraiswamy, L. K., & Sharma, M. M. (1983). Fast and very slow reactions: phase transfer catalysis. Chemical Engineering Science, 38(5), 765-773. URL: [Link]

-

Duke University SMIF. (2018). Standard Operating Procedure. SMIF Safety. URL: [Link]

-

Global Substance Registration System. (n.d.). This compound. Retrieved from GSRS. URL: [Link]

- Chem-Station. (n.d.). Triethyl orthoformate. Retrieved from Chem-Station. URL: [https://www.chem-station.com/en/compounds/122-51-0] (Note: This is a representative URL, the original search result link was broken).

-

Ten Chongqing Chemdad Co., Ltd. (n.d.). This compound. Retrieved from a chemical supplier database. URL: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. Triethyl orthoformate - Wikipedia [en.wikipedia.org]

- 5. Trimethyl orthoformate - Wikipedia [en.wikipedia.org]

- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 7. byjus.com [byjus.com]

- 8. youtube.com [youtube.com]

- 9. Page loading... [guidechem.com]

- 10. ehs.stonybrook.edu [ehs.stonybrook.edu]

- 11. chemistry.ucmerced.edu [chemistry.ucmerced.edu]

- 12. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 13. jk-sci.com [jk-sci.com]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. This compound Ten Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 16. This compound 97 621-76-1 [sigmaaldrich.com]

- 17. This compound, 98%, Thermo Scientific 25 mL | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 18. This compound(621-76-1) 1H NMR spectrum [chemicalbook.com]

- 19. This compound(621-76-1) 13C NMR [m.chemicalbook.com]

- 20. This compound [webbook.nist.gov]

- 21. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]

- 22. safety.duke.edu [safety.duke.edu]

- 23. smif.pratt.duke.edu [smif.pratt.duke.edu]

- 24. CN1106375A - Synthetic process of triethyl orthoformate - Google Patents [patents.google.com]

- 25. CN109180441B - Synthetic method of triethyl orthoformate - Google Patents [patents.google.com]

- 26. impact.ornl.gov [impact.ornl.gov]

- 27. CN106946666A - The synthesis technique of trimethyl orthoformate - Google Patents [patents.google.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Core Mechanism of Tripropyl Orthoformate as a Water Scavenger

The Imperative of Anhydrous Conditions in Modern Synthesis

In the landscape of organic synthesis, and particularly within the exacting domain of pharmaceutical development, the rigorous exclusion of water is often a prerequisite for success. The presence of even trace amounts of water can lead to undesirable side reactions, catalyst deactivation, and diminished yields of the target molecule. Consequently, the use of effective water scavengers is not merely a matter of optimization but a fundamental component of reaction design. Among the chemical drying agents available, orthoesters, and specifically this compound, have emerged as highly efficacious reagents for in-situ water removal. This guide provides a detailed exploration of the underlying mechanism, practical applications, and experimental protocols for leveraging this compound as a high-performance water scavenger.

The Chemical Heart of the Matter: Mechanism of Action

The efficacy of this compound as a water scavenger lies in its irreversible reaction with water under acidic conditions. This reaction consumes water and, in doing so, generates benign, non-interfering byproducts that are typically easy to remove from the reaction mixture.

A Stepwise Mechanistic Journey: The Hydrolysis of this compound

The hydrolysis of this compound is a classic example of an acid-catalyzed reaction. The generally accepted mechanism proceeds through several distinct steps:

-

Protonation: The reaction is initiated by the protonation of one of the oxygen atoms of the orthoformate by an acid catalyst. This initial step makes the corresponding propyl group a better leaving group.

-

Formation of a Dialkoxycarbenium Ion: The protonated orthoformate then eliminates a molecule of propanol to form a resonance-stabilized dialkoxycarbenium ion. This step is often the rate-determining step of the overall process.[1]

-

Nucleophilic Attack by Water: The highly electrophilic carbocation is then attacked by a water molecule, the very species being scavenged.

-

Deprotonation and Formation of a Hemiacetal: A subsequent deprotonation step yields a neutral hemiacetal intermediate.

-

Repeat of the Cascade: The hemiacetal, still under acidic conditions, undergoes a similar sequence of protonation, elimination of a second propanol molecule, and nucleophilic attack by the newly formed hydroxyl group to ultimately yield propyl formate and a third molecule of propanol.

The overall stoichiometry for the reaction with one equivalent of water is:

HC(OCH₂CH₂CH₃)₃ + H₂O ---(H⁺)--> HCOOCH₂CH₂CH₃ + 2 CH₃CH₂CH₂OH

This compound + Water ---(Acid Catalyst)--> Propyl Formate + 2 Propanol

These byproducts, propyl formate and propanol, are generally less reactive than water and have boiling points that facilitate their removal during workup.

Visualizing the Hydrolysis Pathway

The following diagram illustrates the acid-catalyzed hydrolysis mechanism of this compound.

Caption: Acid-catalyzed hydrolysis of this compound.

Field Applications in Synthesis and Development

This compound's role extends beyond being a simple desiccant; it is a versatile problem-solver in various synthetic contexts.[2]

Driving Equilibria: The Esterification Example

In esterification reactions, water is a byproduct. According to Le Chatelier's principle, the removal of a product will shift the equilibrium to favor the formation of more products. This compound excels in this application by irreversibly consuming the water as it is formed, thereby driving the reaction to completion and increasing the yield of the desired ester.[3][4] This is particularly valuable in the synthesis of complex pharmaceutical intermediates where maximizing yield is critical.

A Shield for Moisture-Sensitive Chemistries

Many organometallic reagents, activated esters, and acid chlorides are highly sensitive to moisture. The inclusion of this compound in such reaction systems provides an in-situ protective measure, ensuring that these sensitive species are not prematurely quenched by trace water.

Enhancing Polymer and Materials Science

In polymer chemistry, especially in the formation of polyurethanes and other condensation polymers, the presence of water can interfere with chain growth and lead to undesirable properties in the final material.[5] this compound serves as an effective scavenger to ensure the integrity of the polymerization process.

| Application Area | Function of this compound | Typical Reaction Conditions | Key Benefit |

| Pharmaceutical Synthesis | Water Scavenger in Esterifications | Reflux in excess orthoformate, acid catalyst (e.g., p-TsOH) | Increased product yield, simplified purification |

| Organometallic Chemistry | In-situ drying of solvents and reagents | Stirring with substrate and solvent prior to adding main reagent | Protection of moisture-sensitive reagents |

| Polymer Chemistry | Removal of water in polycondensation reactions | Added as a formulation component | Improved polymer properties and stability |

| Fine Chemical Manufacturing | Intermediate and dehydrating agent | Varies depending on the specific transformation | Versatility in synthetic routes |

From Theory to Practice: Experimental Protocols

Successful implementation of this compound as a water scavenger requires careful consideration of stoichiometry, catalysis, and reaction monitoring.

Core Principles for Implementation

-

Stoichiometry: An excess of this compound is typically used to ensure the complete removal of all potential water, both from the reagents/solvents and any water generated during the reaction.[6] A 1.5 to 2-fold excess relative to the theoretical amount of water is a common starting point.

-

Catalysis: While the reaction can proceed without a catalyst, it is often slow. A catalytic amount of a Brønsted or Lewis acid (e.g., p-toluenesulfonic acid, sulfuric acid) is usually added to accelerate the hydrolysis.

-

Solvent Choice: this compound is soluble in most common organic solvents, making it widely applicable.

-

Monitoring: The consumption of the orthoformate and the formation of byproducts (propanol, propyl formate) can be monitored by techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Protocol: Water Scavenging in a Model Esterification

This protocol describes the use of this compound to drive the esterification of benzoic acid with isopropanol.

Materials:

-

Benzoic acid

-

Isopropanol

-

This compound

-

p-Toluenesulfonic acid (p-TsOH)

-

Toluene (or another suitable solvent)

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add benzoic acid (1.0 eq), isopropanol (1.2 eq), and toluene.

-

Add this compound (1.5 eq relative to benzoic acid).

-

Add a catalytic amount of p-TsOH (0.01-0.05 eq).

-

Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction with a mild aqueous base (e.g., saturated NaHCO₃ solution).

-

Extract the product with a suitable organic solvent, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product for further purification.

Visualizing the Experimental Workflow

Caption: General workflow for an esterification using this compound.

A Comparative Perspective

While several methods exist for water removal, this compound offers a unique set of advantages.

| Method | Advantages | Disadvantages |

| This compound | Homogeneous (no filtration needed), irreversible reaction, benign byproducts, high capacity.[2] | Requires acidic conditions, adds mass to the reaction, byproducts need removal. |

| Molecular Sieves | Heterogeneous (easily removed), effective for pre-drying solvents. | Can be slow, may be coated by polymers, can be acidic or basic. |

| Other Orthoesters (TMOF, TEOF) | Similar mechanism, different byproducts (methanol/ethanol).[7] | Byproducts may be more volatile or reactive in some cases. |

| Anhydrous MgSO₄/Na₂SO₄ | Inexpensive, used in workups. | Low capacity, not ideal for in-situ scavenging during reaction. |

The choice of this compound is particularly advantageous when a homogeneous, high-capacity, and irreversible water scavenger is required directly within the reaction mixture.

Conclusion

This compound is a powerful and versatile tool in the arsenal of the modern synthetic chemist. Its efficacy as a water scavenger is rooted in a well-understood, acid-catalyzed hydrolysis mechanism that irreversibly converts water into the less-reactive byproducts of propanol and propyl formate. By effectively removing water, it drives equilibrium-limited reactions to completion and protects moisture-sensitive reagents, making it an invaluable asset in pharmaceutical development, fine chemical synthesis, and materials science. A thorough understanding of its mechanism and practical application principles, as outlined in this guide, empowers researchers to overcome challenges associated with the presence of water and to achieve higher efficiency and success in their synthetic endeavors.

References

-

Supramolecular Catalysis of Orthoformate Hydrolysis in Basic Solution: An Enzyme-Like Mechanism - OSTI.GOV. (n.d.). Retrieved from [Link]

-

Triisopropyl orthoformate - Chem-Impex. (n.d.). Retrieved from [Link]

-

Mechanism for catalytic orthoformate hydrolysis in the presence of... - ResearchGate. (n.d.). Retrieved from [Link]

-

The Versatility of Trimethyl Orthoformate in Chemical Synthesis. (n.d.). Retrieved from [Link]

-

Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media - RSC Publishing. (2020, August 17). Retrieved from [Link]

-

This compound: Properties and Applications in Industrial Ester Synthesis. (2025, December 29). Retrieved from [Link]

-

Triethyl orthoformate - Wikipedia. (n.d.). Retrieved from [Link]

-

Organic Reactions in Water: A Practical and Convenient Method for the N-Formylation of Amines in Water. (n.d.). Retrieved from [Link]

-

METHYL-3O,4O-(1',2'-DIMETHOXYCYCLOHEXANE-1',2'-DIYL)-α-D-MANNOPYRANOSIDE - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

-

Gas chromatographic determination of water after reaction with triethyl orthoformate - American Chemical Society. (n.d.). Retrieved from [Link]

-

Acid Catalysis in Confined Channels of Metal-Organic Frameworks: Boosting Orthoformate Hydrolysis in Basic Solutions - DOI. (n.d.). Retrieved from [Link]

-

Reaction of Glycerol with Trimethyl Orthoformate: Towards the Synthesis of New Glycerol Derivatives - MDPI. (n.d.). Retrieved from [Link]

-

This compound Ten Chongqing Chemdad Co. ,Ltd. (n.d.). Retrieved from [Link]

-

On the Use of Orthoformates as an Efficient Approach to Enhance the Enzymatic Enantioselective Synthesis of (S)-Ibuprofen - Docta Complutense. (2023, January 22). Retrieved from [Link]

-

One-Pot Reactions of Triethyl Orthoformate with Amines - MDPI. (2023, December 2). Retrieved from [Link]

-

Triethyl orthoformate (TEOF) - PENPET Petrochemical Trading. (n.d.). Retrieved from [Link]

-

The Dynamic Chemistry of Orthoesters and Trialkoxysilanes: Making Supramolecular Hosts Adaptive, Fluxional, and Degradable - PMC. (n.d.). Retrieved from [Link]

-

INVESTIGATION OF WATER-REACTIVE CHEMICALS FOR ANTI-ICING ADDITIVES IN AVIATION FUELS - DTIC. (n.d.). Retrieved from [Link]

-

I want to stop water molecules generated as a byproduct in an Organic Synthesis to stop interfering and causing further side products, any ideas? | ResearchGate. (2018, January 4). Retrieved from [Link]

Sources

- 1. osti.gov [osti.gov]

- 2. This compound Ten Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. Triethyl orthoformate - Wikipedia [en.wikipedia.org]

- 4. Triethyl Orthoformate: Pure Reagent for Synthesis by PENPET [penpet.com]

- 5. nbinno.com [nbinno.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. pubs.acs.org [pubs.acs.org]

The Solubility of Tripropyl Orthoformate in Organic Solvents: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of the solubility of tripropyl orthoformate in common organic solvents, designed for researchers, scientists, and professionals in drug development and chemical synthesis. This compound (TPOF) is a versatile reagent and intermediate, notably used as a water scavenger and in the formation of acetals.[1] Its solubility is a critical parameter for reaction kinetics, purification processes, and formulation development. This document delves into the theoretical principles governing its solubility, presents a qualitative solubility profile based on the behavior of analogous compounds, and provides a detailed experimental protocol for precise miscibility determination.

Introduction to this compound

This compound, with the chemical formula C₁₀H₂₂O₃, is the tri-n-propyl ester of orthoformic acid.[2][3] It is a colorless liquid with a characteristic odor, recognized for its utility in a variety of chemical transformations.

Chemical Properties and Structure

The structure of this compound, featuring a central carbon atom bonded to three propoxy groups, is key to its chemical reactivity and solubility characteristics. The presence of ether-like oxygen atoms allows for hydrogen bonding with protic solvents, while the propyl chains contribute to its nonpolar character.

-

Molecular Weight: 190.28 g/mol [3]

-

Boiling Point: 106-108 °C at 40 mmHg[4]

-

Density: Approximately 0.883 g/mL at 25 °C[4]

Key Applications in Research and Industry

This compound's primary applications stem from its reactivity. It is widely employed as:

-

A Dehydrating Agent: TPOF reacts with water to form propyl formate and propanol, effectively removing trace amounts of water from reaction mixtures. This is crucial in moisture-sensitive reactions to improve product yields and prevent unwanted side reactions.[1]

-

A Precursor to Acetals and Ketals: It serves as a protective group for aldehydes and ketones.

-

An Intermediate in Pharmaceutical Synthesis: Its role as a chemical intermediate extends to the pharmaceutical industry for the synthesis of active pharmaceutical ingredients (APIs).[1]

The Science of Solubility: A Theoretical Framework

The principle of "like dissolves like" is the cornerstone for predicting the solubility of this compound. This principle states that substances with similar polarities and intermolecular forces are more likely to be miscible.

The solubility of TPOF is governed by the balance between the polar ether linkages and the nonpolar alkyl (propyl) chains. While the oxygen atoms can participate in dipole-dipole interactions and act as hydrogen bond acceptors, the three propyl groups give the molecule a significant nonpolar character.

Solubility Profile of this compound

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Alcohols | Methanol, Ethanol, Isopropanol | Miscible | The hydroxyl group of alcohols can act as a hydrogen bond donor to the oxygen atoms of TPOF. The alkyl chains are also compatible. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Miscible | Both TPOF and ethers share ether linkages, leading to favorable dipole-dipole interactions and van der Waals forces. |

| Ketones | Acetone, Methyl Ethyl Ketone | Miscible | The polar carbonyl group of ketones can interact with the polar portion of TPOF, and the alkyl groups are compatible. |

| Aromatic Hydrocarbons | Toluene, Benzene | Miscible | The nonpolar aromatic ring and the propyl chains of TPOF interact favorably through van der Waals forces. |

| Aliphatic Hydrocarbons | Hexane, Heptane | Soluble/Miscible | The long alkyl chains of TPOF make it compatible with nonpolar hydrocarbon solvents. |

| Chlorinated Solvents | Dichloromethane, Chloroform | Miscible | These solvents have polarities that are compatible with the overall polarity of TPOF. |

| Water | Slightly Soluble/Immiscible | The large nonpolar hydrocarbon portion of TPOF is expected to make it poorly soluble in the highly polar water. |

Disclaimer: This table is based on the general properties of orthoesters and the known solubility of analogous compounds. It is strongly recommended to verify the solubility for specific applications using the experimental protocol provided in this guide.

Experimental Protocol for Determining Liquid-Liquid Miscibility

This protocol provides a reliable, step-by-step method for qualitatively determining the miscibility of this compound with various organic solvents at room temperature.

Materials and Reagents

-

This compound (≥97% purity)

-

Selected organic solvents (reagent grade or higher)

-

Calibrated pipettes or graduated cylinders

-

Small, clear glass vials or test tubes with caps

-

Vortex mixer

-

Safety glasses, gloves, and a lab coat

Step-by-Step Methodology

-

Preparation: Ensure all glassware is clean and dry to prevent contamination. Perform all steps in a well-ventilated fume hood.

-

Solvent Addition: Using a clean, calibrated pipette, add 2 mL of the chosen organic solvent to a labeled glass vial.

-

Initial TPOF Addition: Add 0.2 mL of this compound to the solvent in the vial.

-

Mixing: Cap the vial securely and vortex the mixture for 30 seconds.

-

Observation: Visually inspect the mixture against a well-lit background.

-

Miscible: The solution is clear and homogenous with no visible phase separation.

-

Immiscible: Two distinct layers are visible.

-

Partially Miscible: The solution appears cloudy or turbid, indicating the formation of a fine emulsion.

-

-

Incremental Addition (if miscible): If the initial mixture is miscible, continue to add this compound in 0.2 mL increments, vortexing and observing after each addition, until a total of 2 mL has been added. Note if any cloudiness or phase separation occurs at higher concentrations.

-

Recording Data: Record the observations for each solvent in a laboratory notebook.

Visualizing Solubility Factors

The interplay of molecular properties dictates the solubility of this compound. The following diagram illustrates the key factors influencing its miscibility with different classes of organic solvents.

Caption: Factors influencing TPOF solubility.

Safety and Handling Precautions

This compound is a combustible liquid and should be handled with appropriate safety measures.[5]

-

Handling: Use in a well-ventilated area, preferably a fume hood. Avoid contact with skin, eyes, and clothing.[6][7] Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.[6] Keep away from heat, sparks, and open flames.[5][7]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong acids and oxidizing agents.[5]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable chemical intermediate whose utility is closely tied to its solubility in organic media. Based on its molecular structure and the behavior of analogous orthoesters, it is predicted to be miscible with a wide range of common organic solvents, including alcohols, ethers, ketones, and hydrocarbons, while exhibiting poor solubility in water. The provided experimental protocol offers a straightforward method for confirming its miscibility in specific solvent systems, ensuring the reliability of experimental design and process development. Adherence to proper safety and handling procedures is essential when working with this compound.

References

- NINGBO INNO PHARMCHEM CO.,LTD. (2025).

- KISHIDA CHEMICAL CO., LTD. (2024).

- Fisher Scientific. (2025).

- ECHEMI. (n.d.).

- Alfa Chemistry. (n.d.). Ortho Esters.

- NIST. (n.d.).

- PubChem. (n.d.). This compound.

- GSRS. (n.d.). This compound.

- Sigma-Aldrich. (n.d.).

- Ataman Kimya. (n.d.).

- Chemdad Co., Ltd. (n.d.).

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. This compound [webbook.nist.gov]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. This compound Ten Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. researchgate.net [researchgate.net]

- 6. Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05276K [pubs.rsc.org]

- 7. The Dynamic Chemistry of Orthoesters and Trialkoxysilanes: Making Supramolecular Hosts Adaptive, Fluxional, and Degradable - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Reaction of Tripropyl Orthoformate with Carboxylic Acids: Mechanisms, Protocols, and Applications

Abstract

This technical guide provides a comprehensive examination of the reaction between tripropyl orthoformate and carboxylic acids, a cornerstone transformation in modern organic synthesis. Moving beyond simple esterification, this document delves into the mechanistic underpinnings, practical advantages, and detailed experimental protocols that empower researchers, chemists, and drug development professionals to leverage this reaction's full potential. We will explore the causality behind its efficiency, its role as a superior dehydrating agent, and its critical applications in the synthesis of complex molecules and pharmaceutical intermediates.

Introduction: Beyond Traditional Esterification

The esterification of carboxylic acids is a fundamental reaction in organic chemistry, pivotal for creating a vast array of chemical products, including pharmaceuticals, agrochemicals, and advanced materials.[1] The classical Fischer-Speier esterification, the acid-catalyzed reaction between a carboxylic acid and an alcohol, has been a workhorse for over a century. However, its reversible nature presents a significant challenge: the reaction reaches an equilibrium that limits product yield, and the co-production of water can promote the reverse hydrolysis reaction or interfere with moisture-sensitive substrates.[1]

This compound, CH(OCH₂CH₂CH₃)₃, emerges as a highly effective solution to this thermodynamic constraint. As an orthoester, it serves a dual purpose: it can act as a source of propyl groups for ester formation, and more critically, it functions as an exceptionally efficient in-situ water scavenger.[2][3] By reacting irreversibly with the water generated during esterification, it drives the equilibrium completely towards the product side, ensuring near-quantitative conversion under mild conditions.[4] This unique capability makes it an invaluable tool, particularly in the pharmaceutical and specialty chemical industries where high purity and yield are paramount.[2][5]

The Core Reaction: Mechanism and Rationale

To appreciate the superiority of the orthoformate method, one must first understand the mechanism. The reaction proceeds via an acid-catalyzed pathway where the orthoformate is activated, facilitating the nucleophilic attack by the carboxylic acid.

Mechanistic Pathway

The generally accepted mechanism involves the following key steps:

-

Activation: In the presence of an acid catalyst (e.g., H₂SO₄, p-TsOH), one of the ether oxygens of the this compound is protonated, creating a highly reactive oxonium ion. This makes the central carbon significantly more electrophilic.

-

Nucleophilic Attack: The carbonyl oxygen of the carboxylic acid acts as a nucleophile, attacking the activated orthoformate.

-

Intermediate Formation & Elimination: A tetrahedral intermediate is formed. This intermediate is unstable and collapses, eliminating a molecule of propanol to form a new, protonated intermediate.

-

Second Elimination: The process repeats. The intermediate undergoes further transformation to eliminate a second molecule of propanol.

-

Final Product Formation: The final intermediate eliminates a proton and a molecule of propyl formate, yielding the desired propyl ester of the carboxylic acid.

The key insight is that the water produced from a conventional esterification is consumed by the excess orthoformate in a parallel, irreversible hydrolysis reaction, which ultimately produces more alcohol and formate esters, effectively removing water from the equilibrium and driving the primary esterification to completion.

Visualization of the Reaction Mechanism

Caption: Acid-catalyzed reaction mechanism for esterification.

Advantages in Synthetic Chemistry

The choice of this compound is a strategic one, offering distinct advantages over traditional methods:

-

Quantitative Yields: By effectively removing water, the reaction equilibrium is shifted almost entirely to the product side, often resulting in yields exceeding 95%.[2]

-

Mild Conditions: The reaction proceeds efficiently at moderate temperatures, often at the reflux temperature of the solvent, preserving thermally sensitive functional groups within complex molecules.[5]

-

Broad Substrate Scope: It is effective for a wide range of aliphatic and aromatic carboxylic acids, including sterically hindered or electronically deactivated substrates that are challenging to esterify by other means.

-

Water Scavenging: Beyond esterification, this compound is an excellent drying agent for synthesizing moisture-sensitive compounds where the presence of water can be detrimental.[2]

Experimental Protocol: A Self-Validating Workflow

This section provides a robust, generalized protocol for the esterification of a carboxylic acid using this compound. The logic behind each step is explained to ensure a self-validating and reproducible system.

Materials and Reagents

| Reagent/Material | Purpose | Typical Grade |

| Carboxylic Acid | Substrate | >98% Purity |

| This compound | Esterifying Agent & Dehydrating Agent | >97% Purity |

| Anhydrous Solvent | Reaction Medium (e.g., Toluene, THF) | Anhydrous Grade |

| Acid Catalyst (optional) | To accelerate the reaction (e.g., H₂SO₄, p-TsOH) | Reagent Grade |

| Saturated NaHCO₃ (aq) | Work-up: Neutralize acid catalyst/unreacted acid | Laboratory Grade |

| Brine (Saturated NaCl) | Work-up: Remove water from organic layer | Laboratory Grade |

| Anhydrous MgSO₄ or Na₂SO₄ | Drying Agent | Reagent Grade |

| Round-bottom flask, Condenser | Reaction Vessel | Standard Glassware |

| Magnetic Stirrer/Hotplate | Agitation and Heating | Standard Equipment |

| Separatory Funnel | Extraction | Standard Glassware |

Step-by-Step Methodology

-

Reaction Setup: Assemble a clean, dry round-bottom flask with a magnetic stir bar and fit it with a reflux condenser under an inert atmosphere (e.g., N₂ or Argon). Causality: An inert atmosphere is crucial as this compound is moisture-sensitive.[3]

-

Reagent Charging: To the flask, add the carboxylic acid (1.0 eq) and the chosen anhydrous solvent (e.g., toluene). Begin stirring. Add this compound (1.5 - 3.0 eq). Causality: Using an excess of the orthoformate ensures complete reaction of both the carboxylic acid and any water produced.

-

Catalyst Addition (If Necessary): If a catalyst is required for less reactive acids, add a catalytic amount (0.01 - 0.05 eq) of a strong acid like p-toluenesulfonic acid. Causality: The acid protonates the orthoformate, making it a much more reactive electrophile.

-

Reaction Execution: Heat the mixture to reflux and monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS, or ¹H NMR by taking small aliquots). The reaction is typically complete within 2-12 hours.

-

Work-up & Neutralization: Cool the reaction mixture to room temperature. If an acid catalyst was used, carefully quench the reaction by adding saturated sodium bicarbonate solution to neutralize the acid. Transfer the mixture to a separatory funnel. Causality: Neutralization is critical to prevent product hydrolysis during extraction and to remove the catalyst.

-

Extraction and Washing: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and then brine. Causality: The bicarbonate wash removes any remaining carboxylic acid, while the brine wash begins the drying process by removing bulk water.

-

Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude propyl ester.

-

Purification: Purify the crude product by a suitable method, such as fractional distillation under vacuum for volatile esters or column chromatography for non-volatile compounds.

Visualization of the Experimental Workflow

Caption: Standard experimental workflow for ester synthesis.

Applications in High-Value Synthesis

The reliability of this compound has made it a key reagent in fields where precision is non-negotiable.

-

Pharmaceutical Intermediates: It is widely used in the synthesis of active pharmaceutical ingredients (APIs).[2] For example, orthoesters are key building blocks in the synthesis of drugs like Milrinone, a treatment for congestive heart failure.[5]

-

Enzyme-Catalyzed Resolutions: In biocatalysis, this compound can be used as an alcohol donor in lipase-catalyzed esterifications for the kinetic resolution of racemic acids, cleverly circumventing the negative effects of water on enzyme activity.[3]

-

Specialty Esters: The reaction is employed to create esters with specific functionalities for use in advanced materials, performance chemicals, and flavors.[1][2]

Safety and Handling

As with any chemical reagent, proper handling of this compound is essential.

-

Hazards: It is a combustible liquid and can cause skin and serious eye irritation.[6] Inhalation may cause respiratory tract irritation.

-

Handling: Always work in a well-ventilated fume hood. Keep away from heat, sparks, and open flames.[6][7] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area.[7] It is incompatible with strong acids and strong oxidizing agents.[6] Exposure to moisture can lead to decomposition.

Conclusion

The reaction of this compound with carboxylic acids represents a significant advancement over traditional esterification methods. By acting as a potent and irreversible water scavenger, it drives reactions to completion, offering high yields under mild conditions. This technical guide has outlined the core mechanistic principles, provided a robust and logically validated experimental protocol, and highlighted its critical applications. For researchers and professionals in drug development and chemical synthesis, mastering this reaction is not merely a matter of technique but a strategic advantage in the efficient and reliable production of high-value molecules.

References

-

This compound: Properties and Applications in Industrial Ester Synthesis. (2025). NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

-

This compound Ten Chongqing Chemdad Co. ,Ltd. Available at: [Link]

-

Triethyl orthoformate - Wikipedia. Available at: [Link]

-

The Crucial Role of Triethyl Orthoformate in Modern Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

Sources

The Orthoester Functional Group: A Technical Guide for Advanced Organic Synthesis and Drug Development

This guide provides an in-depth exploration of the orthoester functional group, a unique and versatile moiety in organic chemistry. It is intended for researchers, scientists, and professionals in drug development who seek to leverage the distinct properties of orthoesters in their work. We will delve into the fundamental principles governing their reactivity, provide field-proven insights into their synthesis and strategic application, and present detailed protocols for their use.

Core Principles of the Orthoester Functional Group

An orthoester is characterized by a central carbon atom bonded to three alkoxy (-OR) groups, with the general formula RC(OR')₃.[1][2] This structure can be conceptualized as the product of exhaustive alkylation of an unstable orthocarboxylic acid.[3][4] Common examples include trimethyl orthoformate (TMOF) and triethyl orthoacetate (TEOF).[3][5]

The key to understanding the utility of orthoesters lies in their distinct stability profile. They are generally stable under neutral and basic conditions but are readily hydrolyzed in the presence of mild aqueous acid to yield an ester and two equivalents of alcohol.[3][4][6] This pH-sensitive lability is the cornerstone of their application in both synthetic chemistry and advanced drug delivery systems.

The reactivity of orthoesters is governed by the electron-deficient nature of the central carbon atom, making them susceptible to nucleophilic attack, particularly after protonation of one of the oxygen atoms under acidic conditions.[1]

Synthesis of Orthoesters: The Pinner Reaction and Beyond

While several methods exist for the synthesis of orthoesters, the Pinner reaction remains a traditional and important approach.[3][7]

The Pinner Reaction

This reaction involves the acid-catalyzed addition of an alcohol to a nitrile.[8][9] The process typically occurs in two stages: first, the formation of an imino ester salt (a Pinner salt), which then reacts with excess alcohol to form the orthoester.[7][9]

Reaction Scheme:

-

RCN + R'OH + HCl → [RC(OR')=NH₂]⁺Cl⁻ (Pinner Salt Formation)

-

[RC(OR')=NH₂]⁺Cl⁻ + 2 R'OH → RC(OR')₃ + NH₄Cl (Orthoester Formation)[3]

It is crucial to maintain anhydrous conditions as the presence of water will lead to the formation of an ester instead of the orthoester.[3] While effective, the Pinner reaction can be inefficient and may produce alkyl chloride as a side product.[3] Recent modifications have aimed to improve the safety and efficiency of this method.[10]

Alternative Synthetic Routes

Other methods for synthesizing orthoesters include the reaction of 1,1,1-trichloroalkanes with sodium alkoxide and the alcoholysis of other orthoesters (orthoester exchange).[1][3]

Reactivity and Mechanistic Insights: The Hydrolysis Pathway

The acid-catalyzed hydrolysis of orthoesters is a stepwise process that is fundamental to their application as protecting groups and pH-sensitive linkers.

The generally accepted mechanism involves three key steps:

-

Protonation: Rapid and reversible protonation of one of the alkoxy oxygen atoms.

-

Formation of a Carboxonium Ion: The rate-determining step, involving the departure of an alcohol molecule to form a resonance-stabilized carboxonium ion.

-

Nucleophilic Attack by Water and Subsequent Steps: Water acts as a nucleophile, attacking the carboxonium ion. This is followed by proton transfers and the elimination of a second alcohol molecule to yield the final ester product.[11]

The rate of hydrolysis can be tuned by altering the substituents on the orthoester, with electron-donating groups generally accelerating the reaction.[12]

Applications in Organic Synthesis: The Orthoester as a Protecting Group

The stability of orthoesters to basic and nucleophilic conditions, coupled with their facile removal under mild acidic conditions, makes them excellent protecting groups for carboxylic acids.[13][14] This is particularly valuable in multi-step syntheses where other functional groups in the molecule are sensitive to the harsh conditions required to deprotect other types of carboxylic acid protecting groups.

Bicyclic orthoesters, such as the 4-methyl-2,6,7-trioxa-bicyclo[2.2.2]octan-1-yl (OBO) group, are notable examples used in total synthesis.[3]

Experimental Protocol: Protection of a Carboxylic Acid as a Bicyclic Orthoester

This protocol is a generalized procedure and may require optimization for specific substrates.

-

Anhydrous Conditions: Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction Setup: To a solution of the carboxylic acid in a suitable anhydrous solvent (e.g., dichloromethane), add (3-methyloxetan-3-yl)methanol.

-

Lewis Acid Catalyst: Cool the mixture in an ice bath and add a Lewis acid catalyst, such as boron trifluoride etherate (BF₃·OEt₂), dropwise.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Experimental Protocol: Deprotection of a Bicyclic Orthoester

-

Mild Acidic Hydrolysis: Dissolve the protected compound in a mixture of tetrahydrofuran (THF) and mild aqueous acid (e.g., 0.1 M HCl).

-

Stirring: Stir the solution at room temperature and monitor the reaction by TLC or LC-MS until the intermediate ester of tris(hydroxymethyl)ethane is formed.

-

Base-Mediated Cleavage: Add an aqueous carbonate solution (e.g., K₂CO₃) to cleave the intermediate ester and liberate the free carboxylic acid.

-

Workup and Purification: Acidify the reaction mixture to protonate the carboxylic acid and extract with an appropriate organic solvent. Dry, concentrate, and purify as necessary.

Advanced Applications in Drug Development and Delivery

The pH-sensitive nature of the orthoester linkage has been extensively exploited in the design of sophisticated drug delivery systems.[15] These systems are designed to be stable in the bloodstream (at physiological pH ~7.4) and to release their therapeutic payload in the acidic microenvironments of tumors or within cellular endosomes (pH 4.5-6.5).[16][17]

pH-Sensitive Liposomes and Nanoparticles

Orthoester linkers have been incorporated into lipids and polymers to create pH-sensitive drug carriers.[18][19][20] For instance, polyethylene glycol (PEG) can be attached to a lipid via an orthoester linkage to create a "stealth" liposome that circulates in the bloodstream.[21] Upon reaching an acidic target tissue, the orthoester linkage is cleaved, shedding the PEG layer and facilitating cellular uptake and drug release.[17]

Poly(ortho esters)

Poly(ortho esters) are a class of biodegradable polymers that have been developed for controlled drug release.[22][23][24] Their erosion and subsequent drug release rates can be finely tuned by incorporating acidic excipients into the polymer matrix, which catalyze the hydrolysis of the orthoester backbone.[25] This surface-eroding property allows for a more predictable and sustained release of the encapsulated drug compared to bulk-eroding polymers.[22]

Prodrugs

Orthoester linkages can also be used to create prodrugs, where a drug molecule is rendered inactive by conjugation to another moiety via an orthoester bond.[26][27] This approach can improve the drug's solubility, stability, and pharmacokinetic profile.[28] Once the prodrug reaches its target, the acidic environment triggers the cleavage of the orthoester, releasing the active drug.

Quantitative Data Summary

| Property | Description | Typical Values/Conditions | Reference(s) |

| Stability | Stable in neutral to basic pH. | pH > 7 | [1][4][23] |

| Lability | Readily hydrolyzes in mild aqueous acid. | pH < 6.5 | [3][4][6] |

| Hydrolysis Rate | Tunable based on orthoester structure and pH. | Half-life from minutes to hours depending on conditions. | [12][29] |

| Pinner Reaction Yields | Variable, can be improved with optimized conditions. | 60-80% (can be lower) | [10] |

Conclusion

The orthoester functional group offers a unique combination of stability and controlled lability that has proven invaluable in both complex organic synthesis and the rational design of advanced drug delivery systems. A thorough understanding of its reactivity, particularly the mechanism of acid-catalyzed hydrolysis, is essential for its effective application. As research into targeted therapies and controlled-release formulations continues to advance, the strategic use of orthoesters is poised to play an increasingly important role in the development of next-generation pharmaceuticals.

References

-

Ortho ester - Wikipedia.

-

A flexible Pinner preparation of orthoesters: the model case of trimethylorthobenzoate - Green Chemistry (RSC Publishing).

-

Ortho Ester-Based Surfactants for pH-Triggered Release in Drug and Gene Delivery - eScholarship.org.

-

13.10: Protecting Groups in Organic Synthesis - Chemistry LibreTexts.

-

Pinner Reaction - SynArchive.

-

Illustrated Glossary of Organic Chemistry - Pinner reaction.

-

(PDF) Synthetic Applications of Ortho Esters - ResearchGate.

-

Ortho Esters - Alfa Chemistry.

-

Ortho ester - Grokipedia.

-

Pinner reaction - Wikipedia.

-

The three-stage mechanism for the specific acid-catalysed hydrolysis of cyclic orthoester.

-

Acid catalysed hydrolysis of orthoesters - Canadian Science Publishing.

-

Orthoester - chemeurope.com.

-

Poly(ortho esters): synthesis, characterization, properties and uses - PubMed.

-

Stimuli-Responsive Liposomes for Drug Delivery - PMC - PubMed Central - NIH.

-

Polyorthoesters - PolyVation.

-

Novel ortho ester-based, pH-sensitive cationic lipid for gene delivery in vitro and in vivo.

-

Tuning the pH sensitivities of orthoester based compounds for drug delivery applications by simple chemical modification | Request PDF - ResearchGate.

-

Novel pH-Sensitive Cationic Lipids with Linear Ortho Ester Linkers for Gene Delivery - NIH.

-

Novel pH-sensitive cationic lipids with linear ortho ester linkers for gene delivery - PubMed.

-

The Mechanism of Hydrolysis of Ortho Esters1 - American Chemical Society.

-

Illustrated Glossary of Organic Chemistry - Orthoester.

-

The Pinner reaction for orthoester synthesis | Download Scientific Diagram - ResearchGate.

-

Poly(Ortho Esters): Recent Developments for Biomedical Applications - CHIMIA.

-

The Dynamic Chemistry of Orthoesters and Trialkoxysilanes: Making Supramolecular Hosts Adaptive, Fluxional, and Degradable - PMC.

-

In vitro drug release from self-catalyzed poly(ortho ester): case study of 5-fluorouracil.

-

1 Examples of pH-sensitive linkers used to develop prodrugs - ResearchGate.

-

Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media - PubMed Central.

-

Novel approach to pro-drugs of lactones: water soluble imidate and ortho-ester derivatives of a furanone-based COX-2 selective inhibitor - PubMed.

-

Small-molecule prodrug based on pH sensitivity and composed of conjugate of orthoester and dasatinib, and preparation method thereof - Patsnap Eureka.

-

pH-sensitive PEG Lipids Containing Orthoester Linkers: New Potential Tools for Nonviral Gene Delivery - PubMed.

-

US6897196B1 - pH sensitive lipids based on ortho ester linkers, composition and method.

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. chem.ucla.edu [chem.ucla.edu]

- 3. Ortho ester - Wikipedia [en.wikipedia.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Orthoester [chemeurope.com]

- 7. synarchive.com [synarchive.com]

- 8. chem.ucla.edu [chem.ucla.edu]

- 9. Pinner reaction - Wikipedia [en.wikipedia.org]

- 10. A flexible Pinner preparation of orthoesters: the model case of trimethylorthobenzoate - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. cdnsciencepub.com [cdnsciencepub.com]

- 12. The Dynamic Chemistry of Orthoesters and Trialkoxysilanes: Making Supramolecular Hosts Adaptive, Fluxional, and Degradable - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. researchgate.net [researchgate.net]

- 15. escholarship.org [escholarship.org]

- 16. Stimuli-Responsive Liposomes for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. tandfonline.com [tandfonline.com]

- 19. Novel pH-Sensitive Cationic Lipids with Linear Ortho Ester Linkers for Gene Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Novel pH-sensitive cationic lipids with linear ortho ester linkers for gene delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. pH-sensitive PEG lipids containing orthoester linkers: new potential tools for nonviral gene delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Poly(ortho esters): synthesis, characterization, properties and uses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Polyorthoesters | PolyVation [polyvation.com]

- 24. chimia.ch [chimia.ch]

- 25. In vitro drug release from self-catalyzed poly(ortho ester): case study of 5-fluorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. Novel approach to pro-drugs of lactones: water soluble imidate and ortho-ester derivatives of a furanone-based COX-2 selective inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Small-molecule prodrug based on pH sensitivity and composed of conjugate of orthoester and dasatinib, and preparation method thereof - Eureka | Patsnap [eureka.patsnap.com]

- 29. researchgate.net [researchgate.net]

Whitepaper: Tripropyl Orthoformate as a Cornerstone Reagent in Modern Green Chemistry

Abstract

In the paradigm shift towards sustainable chemical synthesis, the principles of green chemistry—waste prevention, atom economy, and energy efficiency—are paramount.[1][2] This technical guide delves into the multifaceted role of tripropyl orthoformate (TPOF), a versatile orthoester, as a critical enabler of greener chemical processes. We will explore its mechanistic functions, provide field-proven experimental protocols, and demonstrate its application in reducing waste and enhancing reaction efficiency. This document is intended for researchers, chemists, and process development professionals dedicated to integrating sustainable practices into their workflows.

Introduction: Re-evaluating Reagents Through a Green Lens

The philosophy of green chemistry compels us to scrutinize every component of a chemical transformation, from solvents to catalysts and reagents.[3][4] An ideal reagent should not only perform its intended chemical function with high efficacy but also contribute to the overall sustainability of the process. This compound, with the chemical formula CH(OCH₂CH₂CH₃)₃, has emerged as a significant tool in this context. While traditionally known as a protecting group and synthetic intermediate, its utility in green chemistry is primarily centered on its role as a highly effective water scavenger and a reactant in streamlined, multi-component syntheses.[5][6]

This guide moves beyond a superficial acknowledgment of these roles to provide a deeper, mechanistic understanding and practical application data, empowering scientists to leverage TPOF for creating more efficient, less wasteful, and environmentally benign synthetic routes.

The Core Function: In-Situ Water Scavenging to Drive Equilibria

Many crucial organic reactions, such as esterifications and acetalizations, are equilibrium-limited processes that generate water as a byproduct. According to Le Châtelier's principle, the removal of this water is essential to drive the reaction towards the desired product and achieve high yields. While physical removal methods like azeotropic distillation are effective, they are often energy-intensive, aligning poorly with the green chemistry principle of designing for energy efficiency.[1][7]

This compound offers an elegant, in-situ chemical solution. It reacts stoichiometrically and irreversibly with water under acidic or enzymatic catalysis to form propyl formate and propanol.[8][9] This reaction effectively eliminates water from the system, pulling the main reaction equilibrium forward.

Mechanism of Hydrolysis: The acid-catalyzed hydrolysis of orthoformates proceeds via an A-1 or A-SE2 mechanism, involving protonation of an oxygen atom followed by the elimination of an alcohol molecule to form a dialkoxycarbenium ion.[10] This reactive intermediate is then attacked by water. In the context of water scavenging, TPOF acts as a sacrificial reagent that is hydrolyzed in place of the desired ester or acetal, preventing the reverse reaction.

Caption: Hydrolysis of this compound to remove water.

Application Focus I: Enhancing Enzymatic Esterification

Enzymatic catalysis is a cornerstone of green chemistry, offering high selectivity and mild reaction conditions.[1] However, the water generated during lipase-catalyzed esterifications can diminish enzyme activity and promote the reverse hydrolytic reaction. TPOF is an excellent water scavenger in these systems as it circumvents the need for high temperatures or vacuum, preserving the delicate structure and function of the enzyme.[8]

Comparative Data: Esterification With and Without TPOF

| Parameter | Standard Esterification (No Scavenger) | TPOF-Enhanced Esterification | Green Advantage |

| Reaction Time | 24 - 48 hours | 8 - 12 hours | Reduced energy consumption |

| Equilibrium Conversion | 60 - 70% | >95% | Higher yield, less waste |

| Enzyme Reusability | Reduced due to water activity | Maintained for more cycles | Lower catalyst cost, less waste |

| Downstream Processing | Requires water removal step | Simplified workup | Fewer process steps |

Experimental Protocol: Lipase-Catalyzed Synthesis of (S)-Ibuprofen Propyl Ester

This protocol demonstrates the kinetic resolution of racemic ibuprofen, a process where the enzyme selectively esterifies one enantiomer. The use of TPOF is critical for achieving high conversion and enantioselectivity.[11]

-

Reactor Setup: To a 100 mL screw-capped flask, add racemic ibuprofen (2.06 g, 10 mmol) and a suitable solvent like methylcyclohexane (40 mL).

-

Reagent Addition: Add this compound (3.8 g, 20 mmol, 2.0 equivalents). Causality Note: A stoichiometric excess of TPOF is used to ensure complete water removal throughout the reaction.

-